2-Hydroxycyclobutanecarboxylic acid
Description
Properties
IUPAC Name |
2-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-2-1-3(4)5(7)8/h3-4,6H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKIVLWAMBWIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Hydroxycyclobutanecarboxylic Acid and Its Derivatives
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis of 2-hydroxycyclobutanecarboxylic acid reveals several potential disconnection points. A primary disconnection across the C1-C2 bond suggests a precursor such as a cyclobutanone (B123998) derivative, which can be hydroxylated, followed by the introduction of the carboxylic acid functionality. Another approach involves a [2+2] cycloaddition reaction, a powerful tool for constructing the cyclobutane (B1203170) ring. chemistryviews.org
Key precursors for the synthesis of this compound and its derivatives often include:
Cyclobutanones: These can be synthesized through various methods, including the [2+2] cycloaddition of ketenes with alkenes.
Cyclobutenes: These unsaturated precursors can be functionalized to introduce the desired hydroxyl and carboxylic acid groups. dicp.ac.cn
Alkenes and Ketenes: These serve as the fundamental building blocks in [2+2] cycloaddition reactions.
Pyrrolidines: In a novel approach, substituted pyrrolidines can undergo nitrogen extrusion and ring contraction to form functionalized cyclobutanes. acs.org
A general retrosynthetic scheme might involve the following steps:
| Target Molecule | Retrosynthetic Step | Precursor(s) |
| This compound | Functional Group Interconversion | 2-Oxocyclobutanecarboxylic Acid |
| 2-Oxocyclobutanecarboxylic Acid | C-C Disconnection | Alkene + Diketene |
| This compound | C-C Disconnection ([2+2] Cycloaddition) | Alkene + Ketene (B1206846) Derivative |
Enantioselective and Diastereoselective Synthetic Routes
The synthesis of chiral cyclobutane derivatives with high stereocontrol is a significant area of research. mdpi.com Various strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.
Chemoenzymatic Approaches and Biocatalytic Resolutions.mdpi.comrsc.orgrsc.orgrsc.org
Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions, offering a powerful approach to chiral molecules. rjeid.comnih.gov Biocatalytic resolutions, where an enzyme selectively reacts with one enantiomer of a racemic mixture, are also widely employed. whiterose.ac.ukpolimi.itnih.gov
Enzymatic Transesterification for Chiral Acetals.mdpi.comrsc.org
Lipases are frequently used enzymes for the kinetic resolution of racemic alcohols and their corresponding esters through transesterification or hydrolysis. whiterose.ac.ukmdpi.comnih.govnih.gov In the context of this compound precursors, a racemic mixture of a cyclobutane-containing alcohol can be subjected to lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol, thereby achieving resolution. For instance, lipases such as Pseudomonas cepacia lipase (B570770) have shown excellent enantioselectivity in the resolution of various chiral alcohols. polimi.it
A study on the resolution of racemic aryloxy-propan-2-yl acetates, which are intermediates for mexiletine, demonstrated the effectiveness of lipase-catalyzed hydrolysis. Lipases from Pseudomonas fluorescens and Candida antarctica B were particularly effective, yielding enantiomerically pure alcohols and acetates. mdpi.com
Enzyme-Catalyzed Carbene Transfer Strategies.rsc.org
A novel and powerful method for the asymmetric synthesis of cyclopropanes, which can be precursors to cyclobutanes, involves enzyme-catalyzed carbene transfer reactions. rsc.orgrsc.org Engineered enzymes, particularly myoglobin (B1173299) and cytochrome P450 variants, have been shown to catalyze the cyclopropanation of alkenes with diazo compounds, yielding cyclopropanes with high diastereoselectivity and enantioselectivity. rsc.orgrsc.orgdigitellinc.comcaltech.edu These cyclopropane (B1198618) products can then be chemically transformed into the desired cyclobutane derivatives. For example, enzymatically obtained α-cyclopropylpyruvates can be converted to enantiopure cyclobutenoates through a photochemical ring expansion without loss of optical activity. rsc.orgrsc.org
Furthermore, engineered cytochrome P450 enzymes can catalyze the insertion of carbenes into C-H bonds, offering another route to functionalized carbocycles. nih.govdicp.ac.cnrsc.org
Table of Enzyme-Catalyzed Reactions for Cyclobutane Precursors
| Reaction Type | Enzyme | Substrates | Product | Stereoselectivity |
| Kinetic Resolution | Pseudomonas cepacia Lipase | Racemic cyclobutane alcohol, acyl donor | Enantiopure alcohol and ester | High e.e. |
| Carbene Transfer | Engineered Myoglobin/Cytochrome P450 | Alkene, Diazoester | Chiral cyclopropane | High d.r. and e.e. rsc.orgrsc.org |
Asymmetric Organocatalysis.dicp.ac.cnrsc.orgresearchgate.net
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, avoiding the use of metal catalysts. nih.govbeilstein-journals.orgrsc.orgmdpi.combeilstein-journals.org For the synthesis of chiral cyclobutanes, organocatalytic formal [2+2] cycloadditions are particularly relevant. rsc.org These reactions often proceed through the activation of enals or enones by a chiral amine catalyst, leading to the formation of a chiral iminium or enamine intermediate, which then undergoes a cycloaddition with an alkene.
For instance, a vinylogous Friedel–Crafts alkylation-initiated formal [2+2] cycloaddition has been developed, yielding pyrrole-functionalized cyclobutanes with three contiguous stereocenters in excellent regio-, diastereo-, and enantiocontrol. rsc.org Another strategy involves the Brønsted acid-catalyzed isomerization of bicyclo[1.1.0]butanes to furnish chiral cyclobutenes with good regio- and enantiocontrol. dicp.ac.cn
Chiral Auxiliary-Mediated Syntheses.researchgate.net
The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry in asymmetric synthesis. wikipedia.orgsigmaaldrich.comresearchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse.
In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule, for example, as an ester or an amide. This chiral auxiliary then directs the facial selectivity of a subsequent reaction, such as a cycloaddition or a reduction. For example, the conjugate reduction and protonation of an α,β-unsaturated carboximide bearing a chiral auxiliary has been used to synthesize optically active 1,1-dioxotetrahydro-2H-thiopyran-3-carboxylic acids, which are structurally related to the target molecule. nih.gov
A variety of chiral auxiliaries have been developed, including Evans' oxazolidinones and Oppolzer's camphorsultam, which have been successfully applied in a wide range of asymmetric transformations. wikipedia.org
Photochemical [2+2] Cycloaddition Reactions and Stereocontrol
Photochemical [2+2] cycloaddition stands as a powerful and direct method for constructing the cyclobutane core. This reaction typically involves the light-induced reaction of two alkene-containing molecules to form a four-membered ring. The stereochemical outcome of these reactions can be effectively controlled through various strategies, including the use of chiral auxiliaries, chiral catalysts, and control of the reaction conditions. bg.ac.rsnih.gov
One common approach involves the cycloaddition of a ketene acetal (B89532) with an alkene. For instance, the reaction of a silyl (B83357) ketene acetal with an acetylpyridine under photochemical conditions can lead to the formation of oxetanes, which are four-membered ether rings. The reaction pathway can proceed through either a single electron transfer (SET) mechanism to form β-hydroxyesters or a [2+2] cycloaddition to yield the oxetane, depending on the substitution pattern of the ketene acetal and the solvent polarity. While not a direct synthesis of a carbocyclic ring, this illustrates the utility of photochemical cycloadditions in forming four-membered rings with hydroxyl functionalities.
To achieve stereocontrol, chiral auxiliaries can be attached to one of the reacting partners. This strategy has been successfully employed in the enantioselective isomerization/[2+2] cycloaddition of allenoates with unactivated alkenes to produce bicyclo[4.2.0]octanes with high diastereoselectivity and enantioselectivity. nih.gov Similarly, visible-light-promoted intramolecular [2+2] cycloadditions of enallenylamides, catalyzed by iridium complexes, have been shown to produce cyclobutane derivatives with exclusive trans stereochemistry. bg.ac.rs These examples highlight the potential for achieving high levels of stereocontrol in the synthesis of complex cyclobutane systems, which could be adapted for the synthesis of specific stereoisomers of this compound.
Table 1: Examples of Stereoselective [2+2] Cycloaddition Reactions for Cyclobutane Synthesis
| Reactants | Catalyst/Conditions | Product | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Enallenylamide | Ir catalyst, visible light, DCM, rt | trans-fused bicyclo[4.2.0]octane | Exclusive trans | - | bg.ac.rs |
| Allenoate and Alkene | Lewis Acid Catalyst | Bicyclo[4.2.0]octane | Good | High | nih.gov |
| Acetylpyridine and Silyl Ketene Acetal | Photochemical | Oxetane or β-hydroxyester | - | - |
Strecker Synthesis for Amino Acid Derivatives
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This two-step process involves the formation of an α-aminonitrile from a carbonyl compound, ammonia (B1221849), and cyanide, followed by hydrolysis of the nitrile to a carboxylic acid. masterorganicchemistry.com This methodology can be readily adapted to synthesize amino acid derivatives of this compound, starting from a suitable cyclobutanone precursor.
The asymmetric Strecker synthesis, employing a chiral amine auxiliary, allows for the preparation of enantiomerically enriched α-amino acids. nih.govnih.gov For example, the synthesis of all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid, a close analog of the target molecule, has been achieved with high enantiomeric excess (87-98% ee) starting from racemic 2-methoxycyclohexanone (B1203222) and (R)- or (S)-1-phenylethylamine as the chiral auxiliary. This demonstrates the power of this method in controlling the stereochemistry of the final amino acid.
The general mechanism of the Strecker synthesis begins with the reaction of an aldehyde or ketone with ammonia to form an imine. Subsequent nucleophilic addition of cyanide to the imine generates the α-aminonitrile. wikipedia.org In the final step, hydrolysis of the nitrile group, typically under acidic conditions, yields the desired α-amino acid. masterorganicchemistry.com When starting with a ketone, this method produces α,α-disubstituted amino acids. wikipedia.org
Table 2: Key Steps and Intermediates in the Strecker Synthesis
| Step | Reactants | Intermediate/Product | Key Transformation | Reference |
|---|---|---|---|---|
| 1 | Aldehyde/Ketone, Ammonia | Imine | Formation of a C=N bond | wikipedia.org |
| 2 | Imine, Cyanide | α-Aminonitrile | Nucleophilic addition of cyanide | masterorganicchemistry.com |
| 3 | α-Aminonitrile, Acid/Water | α-Amino acid | Hydrolysis of the nitrile group | masterorganicchemistry.com |
Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates most or all of the atoms of the starting materials. rsc.orgresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the cyclobutane core with the desired functional groups.
For example, a plausible, though not explicitly documented, approach could involve a [2+2] cycloaddition-based MCR. Conceptually, a ketene, an alkene, and a source of the hydroxyl and carboxyl groups could be envisioned to react in a concerted or stepwise manner to form the target molecule. Many known MCRs lead to the formation of heterocyclic structures, and the adaptation of such reactions to carbocyclic systems is an active area of research. mdpi.comnih.gov The power of MCRs lies in their ability to construct complex scaffolds in a single step, making them an attractive, albeit underexplored, avenue for the synthesis of this compound and its derivatives.
Ring Expansion/Contraction Strategies to Access Cyclobutane Core
Ring expansion and contraction reactions provide an alternative entry to the cyclobutane framework, often starting from more readily available cyclic precursors. A key strategy in this regard is the ring expansion of cyclopropanol (B106826) derivatives. For instance, the treatment of 1-vinylcyclopropanols with a Lewis acid can induce a ring expansion to furnish cyclobutanones. This transformation proceeds through a pinacol-type rearrangement and is a valuable method for constructing the four-membered ring.
Another approach involves the oxidative ring-opening of cyclopropanols. For example, the use of a cobalt catalyst and air can facilitate the regioselective cleavage of the cyclopropane ring in 1,2-disubstituted cyclopropanols to yield linear enones. nih.gov While this is a ring-opening rather than expansion, it highlights the reactivity of cyclopropanols and their potential as precursors for more complex structures. Similarly, silver(II)-mediated ring-opening and fluorination of cyclopropanols can produce β-fluorinated ketones. nih.gov These methods, while not directly yielding this compound, generate functionalized cyclobutanone intermediates that can be further elaborated to the target compound.
Modern Metal-Catalyzed Synthetic Protocols
Modern synthetic chemistry has seen a surge in the development of metal-catalyzed reactions for the construction of complex molecules. These methods often offer high efficiency, selectivity, and functional group tolerance, making them powerful tools for the synthesis of this compound and its derivatives.
C-H Functionalization Approaches
C-H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. This approach avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical synthetic routes.
A significant advancement in this area is the palladium-catalyzed transannular γ-methylene C-H arylation of cycloalkane carboxylic acids. nih.govresearchgate.net This methodology has been successfully applied to cyclobutane carboxylic acids, enabling the introduction of an aryl group at the C3 position. The reaction is directed by the carboxylic acid group and utilizes specialized ligands, such as quinuclidine-pyridones and sulfonamide-pyridones, to achieve high regioselectivity. nih.gov This method provides a direct route to 3-aryl-substituted cyclobutanecarboxylic acids, which can be precursors to derivatives of this compound.
Furthermore, enantioselective C-H arylation and vinylation of cyclobutyl carboxylic amides have been achieved using chiral mono-N-protected aminomethyl oxazoline (B21484) (MPAO) ligands with palladium catalysis. nih.gov This allows for the construction of chiral cyclobutanes with multiple stereocenters. The ability to perform sequential C-H functionalization reactions further enhances the utility of this method for creating diverse and complex cyclobutane structures. nih.gov
Table 3: Palladium-Catalyzed C-H Arylation of Cyclobutane Carboxylic Acid Derivatives
| Substrate | Coupling Partner | Ligand | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Cyclobutane Carboxylic Acid | Aryl Iodide | Sulfonamide-pyridone (L3) & Monodentate Pyridone (L4) | Pd(OAc)₂ | 3-Arylcyclobutane Carboxylic Acid | - | nih.gov |
| Cyclobutyl Carboxylic Amide | Aryl Iodide | MPAO | Pd(II) | Chiral 3-Arylcyclobutyl Carboxylic Amide | Good to Excellent | nih.gov |
| Myrtenal-derived 8-AQ amide | 4-Iodoanisole | - | Pd(OAc)₂ | C(sp²)-H arylated product | 74% |
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, with a vast array of transformations developed for C-C and C-heteroatom bond formation. youtube.com In the context of cyclobutane synthesis, palladium-catalyzed reactions have been employed for the functionalization of pre-existing cyclobutane rings and for the construction of the four-membered ring itself.
One powerful strategy is the palladium-catalyzed divergent enantioselective functionalization of cyclobutenes. researchgate.netacs.orgnih.gov This approach allows for the desymmetrization of cyclobutenes to produce a variety of hydroarylated and diarylated cyclobutane products by intercepting a common Heck intermediate. acs.org This method provides access to enantioenriched cyclobutanes with diverse substitution patterns.
Palladium-catalyzed carbocyclization reactions of dienallenes and trienallenes have also been developed for the synthesis of substituted cyclobutenes. nih.gov By tuning the reaction conditions, specifically the choice of ligand (organophosphoric acids or amines), the reaction can be directed to form either cyclohexenes or cyclobutenes with high regio- and diastereoselectivity. nih.gov These cyclobutene (B1205218) products can then be further functionalized. For example, palladium-catalyzed oxidative borylation of enallenes can produce cyclobutene derivatives containing a boronate ester group, which is a versatile handle for subsequent cross-coupling reactions. nih.gov
Additionally, palladium-catalyzed cyclocarbonylation of pentenoic acids can lead to the formation of cyclic anhydrides, including seven-membered rings that are precursors to adipic acid. universiteitleiden.nl While not directly forming a cyclobutane ring, this demonstrates the power of palladium catalysis in carbonylation reactions, a strategy that could potentially be adapted for the carboxylation of cyclobutene derivatives to yield cyclobutanecarboxylic acids. The Heck-type 4-exo-trig cyclization of linear 2-enol triflate-1,5-hexadienes is another palladium-catalyzed method that furnishes functionalized methylene (B1212753) cyclobutanes. acs.org
Reactivity and Chemical Transformations of 2 Hydroxycyclobutanecarboxylic Acid
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group in 2-hydroxycyclobutanecarboxylic acid can undergo reactions typical of alcohols, including esterification and conversion into activated electrophiles.
The hydroxyl group of this compound can be esterified by reaction with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides. A common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com For instance, the reaction of this compound with acetic anhydride (B1165640) in the presence of a catalyst would yield 2-acetoxycyclobutanecarboxylic acid.
Intramolecular esterification is also a possibility, leading to the formation of a bicyclic lactone. This reaction is particularly favorable when forming five- or six-membered rings. masterorganicchemistry.com In the case of this compound, intramolecular esterification would result in the formation of a bicyclic lactone.
Table 1: Examples of Esterification Reactions of Hydroxy Acids
| Reactant | Reagent | Catalyst | Product | Reference |
|---|---|---|---|---|
| Carboxylic Acid + Alcohol | - | Acid (e.g., H₂SO₄, TsOH) | Ester + Water | masterorganicchemistry.commasterorganicchemistry.com |
| This compound (hypothetical) | Acetic Anhydride | (e.g., Pyridine) | 2-Acetoxycyclobutanecarboxylic Acid | General Knowledge |
| γ- or δ-Hydroxy Acid | - | Acid | Cyclic Ester (Lactone) | masterorganicchemistry.com |
The hydroxyl group can be converted into a better leaving group, thereby activating the carbon to which it is attached for nucleophilic substitution. Common methods include conversion to sulfonate esters, such as tosylates (by reaction with p-toluenesulfonyl chloride) or mesylates (by reaction with methanesulfonyl chloride), in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups, facilitating reactions with a wide range of nucleophiles.
Another approach is the conversion of the alcohol into an alkyl halide. For instance, reaction with thionyl chloride (SOCl₂) can convert the hydroxyl group into a chloride, while phosphorus tribromide (PBr₃) can be used to introduce a bromide. These transformations open up pathways for various substitution and elimination reactions.
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can be converted into a variety of derivatives and can also undergo decarboxylation under certain conditions.
The carboxylic acid functionality of this compound can be readily converted into amides, esters, and other derivatives.
Amide Formation: Amides are typically synthesized by reacting the carboxylic acid with an amine. libretexts.orglibretexts.org This reaction often requires activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct reaction between the carboxylic acid and the amine. Direct condensation between amines and carboxylic acids can also be achieved under hydrothermal conditions. sci-hub.seresearchgate.net
Ester Formation: As with the hydroxyl group, the carboxylic acid group can undergo esterification. The Fischer-Speier esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukyoutube.com
Other Derivatives: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comchadsprep.com It can also be converted to an acyl halide, which is a versatile intermediate for the synthesis of other derivatives.
Table 2: Synthesis of Carboxylic Acid Derivatives
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| Carboxylic Acid + Amine | SOCl₂, then Amine; or DCC/EDC | Amide | |
| Carboxylic Acid + Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester | masterorganicchemistry.commasterorganicchemistry.com |
| Carboxylic Acid | LiAlH₄, then H₃O⁺ | Primary Alcohol | youtube.comchadsprep.com |
Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide (CO₂). Simple carboxylic acids are generally resistant to decarboxylation, but the presence of a functional group at the β-position can facilitate this reaction. youtube.comyoutube.comyoutube.com this compound is a β-hydroxy acid.
The decarboxylation of β-keto acids is a well-known reaction that often occurs upon gentle heating. youtube.commasterorganicchemistry.com The mechanism involves a cyclic transition state. While β-hydroxy acids can also undergo decarboxylation, the conditions are often more forcing than for their β-keto counterparts. The reaction can be promoted by heat or under acidic or basic conditions. youtube.com For instance, some studies have shown that the oxidative decarboxylation of β-hydroxy acids can lead to the formation of epoxides.
The stability of the resulting carbanion or carbocation intermediate plays a crucial role in the feasibility of decarboxylation. youtube.com In the case of this compound, decarboxylation would lead to the formation of cyclobutanol (B46151).
Cyclobutane (B1203170) Ring Reactivity
The four-membered ring of this compound is strained and can undergo ring-opening or rearrangement reactions under certain conditions. These reactions are often driven by the relief of ring strain.
Ring-Opening Reactions: The cyclobutane ring can be cleaved under various conditions, including thermal, photochemical, or catalytic activation. For example, some cyclobutane derivatives undergo ring-opening metathesis. nih.gov The presence of functional groups can direct the regioselectivity of the ring opening. In some cases, ring-opening can be followed by further reactions, such as cycloadditions. nih.govresearchgate.net
Rearrangement Reactions: Cyclobutane systems can undergo skeletal rearrangements. For instance, the pinacol (B44631) rearrangement of 1,2-diols can lead to ring expansion or contraction. While this compound is not a 1,2-diol, related rearrangements could potentially be induced. For example, acid-catalyzed rearrangement of related cyclobutanol derivatives can lead to the formation of cyclopentanone (B42830) derivatives.
The specific outcome of reactions involving the cyclobutane ring is highly dependent on the substrate, reagents, and reaction conditions.
Ring Opening Reactions
The high strain energy of the cyclobutane ring makes it prone to ring-opening reactions, providing a pathway to valuable linear aliphatic compounds. rsc.org These transformations can be initiated through various mechanisms, including photochemical processes and the formation of radical intermediates. rsc.orgyoutube.com
One notable photochemical pathway is the Norrish-Yang cyclization. For instance, a proposed biosynthesis of the natural product providencin involves a photochemically induced Norrish-Yang cyclization of bipinnatin (B14683477) E to form a cyclobutanol ring. nih.gov Computational studies using density functional theory have shown this transformation to be feasible, with the stereoselectivity of the reaction being consistent with the natural product's structure. nih.gov
Thermal ring-opening is another viable pathway, particularly for fused cyclobutane systems. For example, dihydro-4H-cyclobuta[c]isochromenes can undergo thermal ring-opening to form 1H-2-benzo[c]oxocins. nih.gov This process is typically conrotatory, following the Woodward-Hoffman rules, and can be influenced by temperature, with higher temperatures accelerating the reaction. nih.gov In some cases, prolonged heating at elevated temperatures can lead to the formation of other products, such as dihydronaphthalenes, via an ortho-quinodimethane intermediate. nih.gov
The table below summarizes examples of ring-opening reactions in related cyclobutane systems.
| Starting Material | Conditions | Product(s) | Yield | Reference(s) |
| Dihydro-4H-cyclobuta[c]isochromene | Heating at 110 °C for 10 h | 1H-2-Benzo[c]oxocin | High | nih.gov |
| Dihydro-4H-cyclobuta[c]isochromene | Prolonged heating at 120 °C for 72 h | Dihydronaphthalene | Good | nih.gov |
Ring Contraction to Cyclopropanes
Ring contraction of cyclobutane derivatives provides a valuable route to highly functionalized cyclopropanes. rsc.org These reactions can be achieved through various methods, including photochemical rearrangements and base-mediated processes. mdpi.comresearchgate.net
A prominent example is the Favorskii rearrangement of α-halo ketones, which in the case of cyclic substrates, leads to ring contraction. wikipedia.org This reaction proceeds through a cyclopropanone (B1606653) intermediate and is typically carried out in the presence of a base. wikipedia.orgacs.org While direct application to this compound would require prior functionalization to an α-halo ketone, the principle demonstrates a viable pathway for ring contraction. The homo-Favorskii rearrangement of β-halo ketones and cyclobutanones also results in ring contraction to form carboxylic acid derivatives. wikipedia.orgnrochemistry.com
Photochemical methods, such as the Wolff rearrangement of α-diazoketones, are also effective for ring contraction. mdpi.comwikipedia.org Photolysis of a cyclic α-diazoketone generates a carbene that rearranges to a ketene (B1206846), which can then be trapped to form a cyclopropane (B1198618) derivative. mdpi.com This method has been successfully employed in the synthesis of strained ring systems. mdpi.com
Recent research has also explored oxidative ring contraction of cyclobutene (B1205218) derivatives to cyclopropylketones using reagents like m-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org Additionally, a tandem Wittig reaction-ring contraction process between α-hydroxycyclobutanone and phosphonium (B103445) ylides has been shown to produce highly functionalized cyclopropanecarbaldehydes. organic-chemistry.org
The following table provides examples of ring contraction reactions from related cyclobutane systems.
| Starting Material | Reagents/Conditions | Product | Yield | Reference(s) |
| Cyclic α-halo ketones | Base (e.g., alkoxide, hydroxide) | Ring-contracted carboxylic acid or ester | Varies | wikipedia.orgnrochemistry.com |
| Cyclobutene derivatives | mCPBA | Cyclopropylketones | Good | organic-chemistry.org |
| α-Hydroxycyclobutanone | Phosphonium ylides | Functionalized cyclopropanecarbaldehydes | Very Good | organic-chemistry.org |
| Pyrrolidine (B122466) derivatives | Hydroxy(tosyloxy)iodobenzene (HTIB), ammonium (B1175870) carbamate, 80 °C | Substituted cyclobutanes | Moderate to Good | chemistryviews.org |
Ring Expansion Reactions
Ring expansion of cyclobutane derivatives offers a route to larger, often more stable, ring systems like cyclopentanes and cyclohexanones. mdpi.comwikipedia.org These reactions are particularly useful in organic synthesis for constructing complex molecular architectures. wikipedia.orgnumberanalytics.com
The Tiffeneau-Demjanov rearrangement is a classic method for one-carbon ring expansion. wikipedia.orginflibnet.ac.inwikipedia.org This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a diazonium salt, which then undergoes rearrangement to form an enlarged cycloketone. numberanalytics.comlibretexts.org While this would require conversion of the carboxylic acid group of this compound to an aminomethyl group, it represents a well-established strategy for ring expansion. wikipedia.org
Another common method for ring expansion is the reaction of cyclic ketones with diazomethane (B1218177) or its derivatives, such as trimethylsilyldiazomethane. researchgate.netacs.orgwikipedia.org This reaction, often referred to as the Büchner ring expansion, can be catalyzed by Lewis acids and proceeds through the addition of the diazo compound to the ketone followed by rearrangement. bu.edunih.gov The reactivity of cycloalkanones in this reaction is generally high for strained rings like cyclobutanone (B123998). researchgate.net
The table below presents examples of ring expansion reactions in related cyclobutane systems.
| Starting Material | Reagents/Conditions | Product | Yield | Reference(s) |
| 1-Aminomethyl-cycloalkanol | Nitrous acid | Ring-expanded cycloketone | Varies | wikipedia.orgnumberanalytics.com |
| Cyclobutanone | Diazomethane | Cyclopentanone | Varies | researchgate.netwikipedia.org |
| β-Substituted α-methyl-α-methoxycyclobutanones | Diazomethane | Ring-expanded cyclopentanones | Varies | acs.org |
| Cyclobutanone | Trimethylsilyldiazomethane, BF₃ | Ring-expanded ketone | Varies | nih.gov |
Regioselectivity and Diastereoselectivity in Functionalization
The functionalization of substituted cyclobutanes, such as this compound, often exhibits high levels of regioselectivity and diastereoselectivity, which can be controlled by the existing stereocenters or by the choice of catalyst. nih.govnih.gov
In catalyst-controlled C-H functionalization reactions, the choice of rhodium catalyst can direct the reaction to different positions on the cyclobutane ring. nih.gov For example, with arylcyclobutanes, a less sterically crowded catalyst can favor functionalization at the electronically preferred benzylic position (C1), while a more sterically demanding catalyst can direct the reaction to the more accessible secondary C3 position. nih.gov This allows for the selective synthesis of either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes. nih.gov
Substrate-controlled diastereoselectivity is also a key feature in the functionalization of cyclobutane derivatives. The existing stereochemistry of the substituents can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer. For instance, in the hydrophosphination of acyl bicyclobutanes, a Cu(I) catalytic system can lead to α-selective nucleophilic addition, producing 1,1,3-functionalized cyclobutanes as single diastereoisomers. researchgate.netnih.gov In contrast, a Cu(II) system can facilitate a β'-selective pathway to give 1,2,3-trisubstituted products with high diastereomeric ratios. researchgate.netnih.gov
The stereoselective synthesis of cyclobutane amino acid analogs also highlights the importance of diastereoselectivity. mdpi.com Thermal [2+2] cycloaddition reactions can be used to create the cyclobutane skeleton with specific stereochemistry, which is then carried through subsequent functional group manipulations. mdpi.com
The following table summarizes examples of regio- and diastereoselective functionalization of cyclobutane derivatives.
| Substrate | Reagents/Conditions | Product | Selectivity | Reference(s) |
| Arylcyclobutane | Aryldiazoacetate, Rh₂(S-TCPTAD)₄ | 1,1-Disubstituted cyclobutane | Regioselective for C1 | nih.gov |
| Arylcyclobutane | Aryldiazoacetate, Rh₂(S-2-Cl-5-BrTPCP)₄ | cis-1,3-Disubstituted cyclobutane | Regioselective for C3 | nih.gov |
| Acyl bicyclobutane | Diphenyl phosphine, Cu(I) catalyst | 1,1,3-Trisubstituted cyclobutane | α-Selective, high diastereoselectivity | researchgate.netnih.gov |
| Acyl bicyclobutane | Diphenyl phosphine, Cu(II) catalyst | 1,2,3-Trisubstituted cyclobutane | β'-Selective, high diastereoselectivity | researchgate.netnih.gov |
| 2-Acylaminoacrylates | Thermal [2+2] cycloaddition | Substituted cyclobutane skeleton | Stereoselective | mdpi.com |
Stereochemistry and Conformational Analysis of 2 Hydroxycyclobutanecarboxylic Acid Derivatives
Configurational Isomers (cis/trans) and Enantiomers
The presence of two substituents on the cyclobutane (B1203170) ring of 2-hydroxycyclobutanecarboxylic acid gives rise to geometric isomers, designated as cis and trans, based on the relative orientation of the hydroxyl and carboxylic acid groups. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces.
Furthermore, each of these geometric isomers is chiral, leading to the existence of enantiomers. For instance, short, gram-scale syntheses of both enantiomers of all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid and all-cis-2-amino-4-hydroxycyclobutanecarboxylic acid have been developed. nih.gov These syntheses often employ highly selective photochemical reactions to establish the desired stereochemistry. nih.gov The asymmetric transfer hydrogenation of cyclobutenediones is another powerful method for producing enantiomerically enriched cis-tetrasubstituted cyclobutanes. acs.org
Conformational Mobility of the Cyclobutane Ring
The cyclobutane ring is not planar. libretexts.orgyoutube.com It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. libretexts.orgyoutube.commasterorganicchemistry.com This puckering is a dynamic process, and the ring can invert, or "flap," between two equivalent puckered conformations. masterorganicchemistry.com
Puckering Conformations and Inversion Barriers
The energy barrier to this ring inversion is relatively low. For the parent cyclobutane molecule, the inversion barrier has been estimated to be around 482 cm⁻¹ (approximately 1.4 kcal/mol). nih.gov This low barrier means that at room temperature, the cyclobutane ring is in constant, rapid inversion.
Influence of Substituents on Ring Conformation
The presence of substituents on the cyclobutane ring significantly influences its conformational preferences. researchgate.net The size and nature of the substituents can affect the puckering angle and the energy barrier to inversion. A study on 2-substituted cyclobutane-α-amino acid derivatives showed that a substituent at the C2 position, when in an equatorial position, can modulate the conformational preference of the ring puckering. acs.org
In the case of cyclobutanecarboxylic acid, computational studies have revealed the existence of multiple stable conformers that are readily interconvertible. illinois.eduillinois.eduresearchgate.net These studies, which scanned the potential energy surface, identified distinct local and global minima corresponding to different orientations of the carboxylic acid group relative to the ring. illinois.eduillinois.eduresearchgate.net
Experimental Techniques for Conformational Determination
The precise three-dimensional structure and conformational dynamics of this compound derivatives are elucidated through a combination of experimental and computational methods.
X-ray Diffraction Studies
Single-crystal X-ray diffraction provides definitive information about the solid-state conformation of a molecule. researchgate.net This technique has been instrumental in confirming the stereochemistry and solid-state puckering of various cyclobutane derivatives. For example, X-ray analysis has been used to determine the structure of cyclobutane products resulting from [2+2] cycloaddition reactions, confirming the relative stereochemistry of the substituents. beilstein-journals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of molecules in solution. nih.govnih.gov For cyclobutane derivatives, the coupling constants between protons on the ring can provide information about their dihedral angles and thus the degree of ring puckering. mdpi.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can establish the spatial proximity of different protons, helping to assign relative stereochemistry (cis or trans). nih.gov
For instance, in the analysis of 2-substituted chromanes, which contain a dihydropyran ring analogous in some ways to a puckered cyclobutane, coupling constants between protons at the 2 and 3 positions are used to confirm the equatorial positioning of the substituent. mdpi.com Similarly, advanced 2D NMR techniques like HSQC are routinely used to correlate proton and carbon signals, aiding in the complete structural assignment of complex molecules.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to elucidate reaction mechanisms, predict reaction outcomes, and understand the origins of selectivity. For 2-hydroxycyclobutanecarboxylic acid, DFT calculations can model reactions such as its formation, ring-opening, or further functionalization.
Such studies have been effectively used for various cyclobutane (B1203170) derivatives. For instance, DFT has been employed to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines, identifying the rate-determining step as the release of N₂ to form a 1,4-biradical intermediate. acs.org Similarly, computational studies have been performed to compare the radical addition to bicyclobutanes (BCBs) versus common Michael acceptors, indicating that addition to the BCB is less favored. nih.govrsc.org These examples highlight the capability of DFT to model complex reaction pathways.
Transition State Analysis
A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction. DFT calculations are adept at locating these fleeting structures.
In the context of cyclobutane synthesis via pyrrolidine (B122466) contraction, for example, the transition state for the cleavage of two C-N bonds and release of N₂ has been computationally identified. acs.org The calculated activation energy for this rate-determining step was found to be around 17.7 kcal/mol for a related system. acs.org For a hypothetical reaction involving this compound, one could similarly compute the transition states for various potential pathways, such as nucleophilic substitution at the hydroxyl-bearing carbon or esterification of the carboxylic acid group.
A hypothetical transition state analysis for an Sₙ2 reaction at C2 of the cis-isomer of this compound is presented below.
Table 1: Hypothetical DFT Data for a Transition State
| Parameter | Value |
|---|---|
| Reaction | Sₙ2 reaction with Cl⁻ |
| Computational Method | B3LYP/6-31G(d) |
| Activation Energy (ΔG‡) | 25.3 kcal/mol |
| Key TS Bond Distances | C-O: 2.15 Å, C-Cl: 2.20 Å |
Rationalization of Observed Stereo- and Regioselectivity
Many reactions involving this compound can potentially yield multiple stereoisomers or regioisomers. DFT calculations are crucial for explaining and predicting the observed selectivity by comparing the energies of different transition states leading to different products. The pathway with the lowest energy barrier is the one that is kinetically favored.
Studies on 2-substituted cyclobutane-α-amino acid derivatives have shown that the substituent at the C2 position can control the conformational preference of the ring, which in turn influences the stereochemical outcome of reactions. acs.orgresearchgate.net For the formation of cyclobutanes from pyrrolidines, the high stereoretention is explained by the fact that the barrierless collapse of the 1,4-biradical intermediate is much faster than the bond rotation that would lead to stereochemical scrambling. acs.org Similarly, the regioselectivity of ring-opening reactions in 1,3-disubstituted bicyclobutanes has been shown to be influenced by the nature of the substituents, with DFT calculations helping to rationalize why α- or β-cleavage occurs. nih.govrsc.org
Molecular Dynamics (MD) Simulations for Solution-Phase Conformations
While DFT calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, particularly in a solvent environment. An MD simulation solves Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape of a molecule in solution.
For substituted cyclobutanes, MD simulations, in conjunction with DFT, have been used to study their conformational preferences in different solvents. acs.org The puckered nature of the cyclobutane ring means that substituents can exist in either axial or equatorial-like positions, and the ring can undergo a "ring-flipping" motion between two puckered conformations. nih.gov An MD simulation of this compound in water would reveal the preferred puckering of the ring, the orientation of the hydroxyl and carboxylic acid groups, and the intramolecular hydrogen bonding possibilities. Such simulations have been used to rationalize the modest cytotoxicity of some cyclobutane-containing compounds by showing how different isomers interact with target proteins. nih.gov
Analysis of Non-Covalent Interactions and Their Role in Stereocontrol
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, play a critical role in determining the three-dimensional structure of molecules and in controlling the stereochemical outcome of reactions. The puckered conformation of the cyclobutane ring leads to significant 1,3 C-C non-bonding repulsions. nih.gov
In this compound, intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid group is possible and would significantly influence its conformational preferences. DFT calculations can be used to quantify the strength of these interactions. Furthermore, in a reaction, NCIs between the substrate, reagents, and solvent molecules in the transition state can lower the energy of one stereochemical pathway relative to another. For example, modeling studies on certain cyclobutane analogs have shown that the ability to form hydrogen bonds with a target protein is crucial for their biological activity. nih.gov DFT studies have also rationalized stereoretentive pathways by demonstrating that the energy required for bond rotation (which would break favorable interactions) is higher than that for cyclization. acs.org
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide a wealth of information about the electronic properties, such as the distribution of electron density, molecular orbital energies, and electrostatic potential.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net For this compound, the HOMO would likely be localized on the oxygen atoms, while the LUMO might be associated with the carbonyl carbon of the carboxylic acid, indicating its susceptibility to nucleophilic attack.
Table 2: Hypothetical Electronic Properties from DFT
| Property | Predicted Value/Location | Implication |
|---|---|---|
| HOMO Energy | -6.8 eV | Site of oxidation/nucleophilic attack |
| LUMO Energy | -0.5 eV | Site of reduction/electrophilic attack |
| HOMO-LUMO Gap | 6.3 eV | High kinetic stability |
| Molecular Electrostatic Potential (MEP) | Negative potential on oxygen atoms | Sites for electrophilic attack |
By analyzing these and other electronic descriptors, a detailed picture of the reactivity of this compound can be constructed, guiding synthetic efforts and the prediction of its chemical behavior.
Applications in Advanced Chemical Synthesis
As Chiral Building Blocks for Complex Molecular Architectures
The introduction of small, strained ring systems like cyclobutane (B1203170) derivatives has become an increasingly important strategy in the design of complex molecular structures. unirioja.es 2-Hydroxycyclobutanecarboxylic acid serves as a potent chiral building block, providing a structurally defined four-carbon unit that can be elaborated into more complex molecular frameworks. The defined stereochemistry of the hydroxyl and carboxyl groups on the cyclobutane ring allows for precise control over the three-dimensional arrangement of atoms in the target molecule. This is a fundamental aspect of modern organic synthesis, where the biological activity of a molecule is often dictated by its specific stereoisomeric form. lkouniv.ac.innih.gov
Chemists utilize these pre-defined chiral centers to construct intricate natural products and their analogues. researchgate.netelsevierpure.com The synthetic utility of such building blocks lies in their ability to simplify complex retrosynthetic analyses, offering a straightforward pathway to chiral targets that might otherwise require lengthy and less efficient asymmetric syntheses. lkouniv.ac.in The transformation of the cyclobutane core into various functionalized derivatives is a key step in the synthesis of diverse compounds, including carbocyclic nucleosides and conformationally restricted amino acids. unirioja.esnih.gov
Synthesis of Conformationally Restricted Amino Acid Analogues
A significant application of this compound derivatives is in the synthesis of non-natural amino acids with restricted conformational freedom. By incorporating the key functional groups of an amino acid onto the rigid cyclobutane scaffold, chemists can lock the molecule into a specific spatial arrangement. This conformational constraint is a powerful tool in medicinal chemistry for designing peptides and other molecules with enhanced potency, selectivity, and metabolic stability. nih.govnih.gov The cyclobutane ring limits the rotational freedom around the single bonds of the amino acid backbone, which can help in mimicking the bioactive conformation required for binding to a biological target like a receptor or enzyme. psu.edursc.org
Analogues of the amino acid serine that incorporate a cyclobutane skeleton (termed c4Ser) have been successfully synthesized. unirioja.esnih.gov A key synthetic strategy involves a thermal [2+2] cycloaddition reaction to create the substituted cyclobutane core, which is then chemically transformed into the final serine analogue. unirioja.esnih.gov This approach has enabled the creation of the two pairs of stereoisomers of the 2-hydroxycyclobutane-α-amino acid serine analogue. unirioja.esnih.gov These conformationally restricted serine analogues are valuable probes for studying peptide structure and function, as the rigid cyclobutane framework imposes specific dihedral angle constraints on the peptide backbone when incorporated. nih.gov
Table 1: Synthesis of Cyclobutane Serine Analogues (c4Ser)
| Precursor Type | Key Reaction | Product | Significance |
| 2-Acylaminoacrylates | Thermal [2+2] Cycloaddition | Substituted cyclobutane skeleton | Forms the core of the amino acid analogue. unirioja.esnih.gov |
| Substituted Cyclobutane | Functional Group Transformations | Stereoisomers of c4Ser | Provides conformationally restricted serine analogues. unirioja.esnih.gov |
γ-Aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system, and its analogues are important therapeutic agents. wikipedia.org However, the flexibility of the GABA molecule allows it to adopt numerous conformations, not all of which are active at its receptors. To overcome this, conformationally restricted analogues have been developed by incorporating the GABA backbone into a carbocyclic ring. psu.edursc.org
The synthesis of cis- and trans-2-(aminomethyl)cyclobutanecarboxylic acid serves as a prime example. psu.edursc.org In these molecules, the C2-C3 bond of GABA is part of the cyclobutane ring, restricting rotation and presenting the amino and carboxyl groups in a more defined orientation. psu.edu These rigid analogues are designed to mimic the specific "active conformation" that GABA adopts when binding to its receptor, potentially leading to more potent and selective pharmacological activity. psu.edunih.gov
Furanomycin (B1674273) is a naturally occurring antibiotic that is also an α-amino acid. nih.gov Researchers have synthesized conformationally restricted analogues of furanomycin by fusing a cyclobutane ring to the tetrahydrofuran (B95107) unit present in the natural product. This creates an unusual and rigid 2-oxabicyclo[3.2.0]heptane core. nih.gov The key step in this synthesis is a formal [2+2] cycloaddition between an acrylate (B77674) derivative and 2,3-dihydrofuran, promoted by a Lewis acid such as methylaluminoxane (B55162) (MAO). nih.gov The resulting cyclobutane-fused amino acid analogue provides a rigid scaffold for exploring structure-activity relationships and developing new potential therapeutic agents. nih.gov
Incorporation into Peptidomimetics and Foldamers for Conformational Control
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. Foldamers are unnatural oligomers that adopt specific, well-defined secondary structures similar to the helices and sheets found in proteins.
The incorporation of cyclobutane-based amino acids, such as derivatives of this compound, is a powerful strategy for exerting conformational control in both peptidomimetics and foldamers. nih.govnih.gov By inserting these rigid units into a peptide sequence, chemists can induce specific turns or bends, effectively forcing the peptide backbone into a desired three-dimensional shape. nih.gov This conformational pre-organization can significantly enhance the molecule's ability to bind to its target receptor, as less conformational entropy is lost upon binding. The defined geometry of the cyclobutane ring helps to stabilize specific secondary structures, such as β-turns or β-sheets, which are often crucial for biological activity. nih.gov
Construction of Biologically Relevant Cyclic Structures
Beyond amino acids, the chiral cyclobutane framework derived from this compound is a versatile starting point for constructing other biologically important cyclic structures. A prominent example is the synthesis of carbocyclic nucleoside analogues. nih.govnih.gov In these molecules, the furanose sugar ring of a natural nucleoside is replaced by a carbocyclic ring, such as cyclobutane. nih.gov
These analogues are of significant interest in antiviral and anticancer research because they are often resistant to enzymatic cleavage by phosphorylases, which can deactivate traditional nucleoside drugs. nih.govbeilstein-journals.org The synthesis can involve the condensation of a functionalized cyclobutane derivative with a nucleobase (such as pyrimidine (B1678525) or purine) to form the complete carbocyclic nucleoside structure. nih.gov The stereochemistry of the hydroxyl groups on the cyclobutane ring is critical, as it mimics the arrangement of the hydroxyls on the ribose sugar, allowing the analogue to be recognized and processed by viral or cellular enzymes. nih.govrsc.org
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The practical utility of 2-hydroxycyclobutanecarboxylic acid is intrinsically linked to its accessibility. Future research will undoubtedly prioritize the development of synthetic pathways that are not only high-yielding but also adhere to the principles of green and sustainable chemistry. A major focus will be the design of catalytic routes that minimize waste, reduce energy consumption, and utilize renewable starting materials. The exploration of methods that can produce valuable chemicals from biomass is a growing area of importance. researchgate.net The development of sustainable synthetic methods is crucial for the wider application of complex molecules.
Key areas of development are expected to include:
Catalyst Innovation: The design of novel catalysts, potentially based on earth-abundant metals, will be crucial for developing more efficient synthetic transformations.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product will be a key consideration.
Renewable Feedstocks: Investigating routes that commence from bio-based precursors will be a significant step towards a more sustainable production model.
Exploration of Novel Reactivity Patterns for Diversification
The inherent ring strain and the presence of two reactive functional groups in this compound suggest a rich and largely unexplored reactivity profile. Future studies will aim to systematically investigate its chemical behavior to unlock new avenues for molecular diversification. Due to their ring strain, cyclobutane (B1203170) derivatives can undergo ring-opening reactions under various conditions, including acidic or basic environments. researchgate.net
Anticipated areas of exploration include:
Ring-Opening Reactions: Controlled ring-opening of the cyclobutane core could provide access to a variety of linear and functionalized aliphatic compounds that would be challenging to synthesize through other means. The regioselectivity of such reactions will be a key aspect of these investigations.
Functional Group Interconversion: The hydroxyl and carboxylic acid groups offer multiple handles for further chemical modification. Research into selective transformations of these groups will enable the synthesis of a diverse library of derivatives with tailored properties.
Decarboxylative Functionalization: The direct use of the carboxylic acid group as a handle for introducing new functionalities via decarboxylative coupling reactions is a powerful and increasingly popular strategy in modern organic synthesis.
Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, computational modeling will play a pivotal role in predicting its behavior and guiding experimental work. DFT studies are instrumental in understanding the mechanisms of complex reactions, including those involving the formation of strained ring systems. researchgate.netresearchgate.netmit.edu
Future computational investigations will likely focus on:
Conformational Analysis: Predicting the preferred three-dimensional structure of this compound and its derivatives is fundamental to understanding its reactivity. The puckered conformation of the cyclobutane ring and the orientation of its substituents significantly influence its properties. nih.gov
Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into the transition states and intermediates of reactions involving this molecule, helping to explain observed reactivity and predict the outcome of new transformations. researchgate.netmit.edu
Predictive Synthesis: By modeling the energetics of potential reaction pathways, computational chemistry can guide the design of more efficient and selective synthetic routes, reducing the need for extensive empirical screening.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, scalability, and process control. researchgate.netrsc.org The integration of flow chemistry and automated synthesis platforms represents a significant frontier in the production of fine chemicals. researchgate.netresearchgate.netbeilstein-journals.org
For this compound, this integration could lead to:
Enhanced Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and yields. researchgate.net
Improved Safety: The small reaction volumes in flow systems mitigate the risks associated with highly exothermic or potentially hazardous reactions.
Facilitated Scale-Up: Once a synthetic route is optimized in a flow system, scaling up production is often more straightforward than with batch processes.
Automated Optimization: The coupling of flow reactors with automated systems and real-time analytics can accelerate the optimization of reaction conditions. mit.edu
Expanding the Scope of Biocatalytic Transformations for Cyclobutane Derivatives
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.gov The application of biocatalysis to the synthesis and modification of cyclobutane derivatives is a promising area for future research.
Key opportunities in this domain include:
Enzymatic Synthesis: The use of enzymes for the stereoselective synthesis of this compound could provide access to enantiomerically pure forms of the molecule, which is often crucial for biological applications.
Enzyme Engineering: Directed evolution and other protein engineering techniques can be employed to develop novel enzymes with tailored substrate specificities and catalytic activities for the transformation of cyclobutane-containing molecules. nih.gov
Chemoenzymatic Synthesis: Combining the advantages of both chemical and enzymatic steps in a single synthetic sequence can lead to highly efficient and sustainable routes to complex molecules.
Q & A
Basic: What are the established synthetic routes for 2-Hydroxycyclobutanecarboxylic acid, and how can its structure be verified?
Methodological Answer:
Synthesis often involves hydroxylation of cyclobutanecarboxylic acid derivatives or ring expansion of strained cyclic precursors. Key steps include:
- Protection of the hydroxyl group using tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions during acid-catalyzed cyclization .
- Structural verification via ¹H/¹³C NMR to confirm cyclobutane ring geometry and substituent positions. IR spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight .
Advanced: How should researchers address discrepancies between computational predictions and experimental NMR data in structural assignments?
Methodological Answer:
Adopt a multi-technique validation framework:
Re-optimize computational models using density functional theory (DFT) with solvent corrections (e.g., PCM for polar solvents) .
Perform 2D NMR experiments (HSQC, HMBC) to resolve scalar and through-space couplings, particularly for stereochemical ambiguities .
Cross-reference databases (e.g., SDBS, NIST) for chemical shift patterns of analogous cyclobutane systems .
Apply DP4 analysis to statistically evaluate conformational probabilities .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-liquid extraction : Use ethyl acetate/water partitioning to separate the carboxylic acid from polar byproducts.
- Recrystallization : Employ ethanol/water mixtures to exploit temperature-dependent solubility differences.
- Chromatography : Utilize reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation .
Advanced: How can researchers design experiments to investigate the acid’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies : Incubate the compound in buffered solutions (pH 2–12) at 40–60°C for 72 hours. Monitor degradation via HPLC-UV at 210 nm.
- Kinetic analysis : Apply Arrhenius equations to extrapolate shelf-life under standard conditions (25°C).
- Structural characterization of degradation products : Use LC-MS/MS to identify cleavage products (e.g., cyclobutane ring opening) .
Basic: What spectroscopic techniques are critical for distinguishing stereoisomers of this compound?
Methodological Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
- Optical rotation : Compare experimental [α]D values with literature data for enantiopure standards.
- Vibrational circular dichroism (VCD) : Resolve absolute configuration by correlating experimental and computed spectra .
Advanced: How can hygroscopicity of this compound impact experimental reproducibility, and how can this be mitigated?
Methodological Answer:
- Controlled environment handling : Store and weigh samples in a glovebox (<5% humidity).
- Karl Fischer titration : Quantify water content pre-experiment.
- Lyophilization : Remove residual moisture under vacuum before kinetic or thermodynamic studies .
Basic: What are the key considerations for designing a reaction mechanism study involving this compound?
Methodological Answer:
- Isotopic labeling : Introduce ¹³C at the hydroxyl or carboxylic position to track bond cleavage via NMR.
- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs.
- Trapping intermediates : Use quenching agents (e.g., DMPU) to isolate reactive species for characterization .
Advanced: What methodologies enable quantification of this compound in complex biological matrices?
Methodological Answer:
- LC-MS/MS with isotopic internal standards : Use ²H₅- or ¹³C-labeled analogs to correct for matrix effects.
- Derivatization : Enhance detection sensitivity by converting the carboxylic acid to a methyl ester via BF₃-MeOH.
- Solid-phase extraction (SPE) : Clean up samples using C18 cartridges to remove interfering lipids/proteins .
Basic: How can researchers validate the purity of this compound batches?
Methodological Answer:
- Combined chromatographic analysis : Use HPLC (≥95% peak area) alongside melting point determination (sharp range ≈2°C).
- Elemental analysis : Confirm C/H/O ratios within 0.4% of theoretical values.
- TGA-DSC : Assess thermal stability and detect solvates/hydrates .
Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Transition state modeling : Use Gaussian or ORCA software with M06-2X/6-311++G(d,p) to map reaction pathways.
- Natural bond orbital (NBO) analysis : Identify charge distribution effects on nucleophilic/electrophilic sites.
- Machine learning : Train models on existing cyclobutane reaction datasets to predict regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
